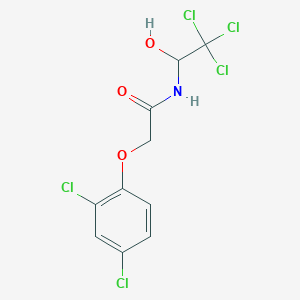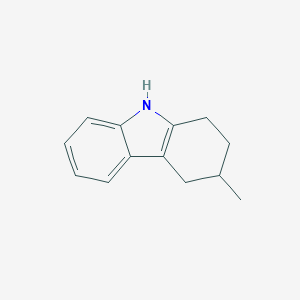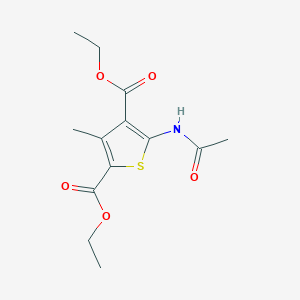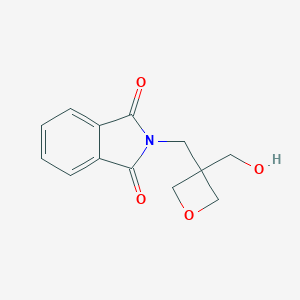
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is a chemical compound that is used in scientific research. Its unique properties make it valuable in various applications, such as drug discovery and organic synthesis. It is a versatile material with a molecular formula of C13H13NO4 and a molecular weight of 247.25 .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, has been reported in various studies. One method involves the coupled oxidation of imidazoles and tetraynes, resulting in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves simple heating and relatively quick solventless reactions .
Molecular Structure Analysis
The molecular structure of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
Physical And Chemical Properties Analysis
The molecular formula of “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione” is C13H13NO4, and its molecular weight is 247.25 .
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Potentiality
The compound 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione falls under the class of oxygen and nitrogen heterocycles, which are prevalent in numerous natural substances and biologically active molecules. Particularly, scaffolds like phthalan, isochroman, and isoindoline, to which this compound is related, are found in various products, including antimycotics, antibiotics, antioxidants, pigments, and fluorophores. The synthesis methods and biological potentiality of these scaffolds have been extensively studied, emphasizing their significance in medical and pharmaceutical fields. The cyclocarbonylative Sonogashira coupling method is notably valuable for constructing such compounds due to its atom-economic nature, enabling the formation of alkylidenephthalans, -isochromans, and -isoindolines (Albano & Aronica, 2017).
Antioxidant Activity Analysis
The compound's relevance to antioxidant activity is significant, as it is part of the broader study of antioxidants in fields like food engineering, medicine, and pharmacy. Understanding the antioxidant capacity of complex samples often involves employing a combination of chemical and electrochemical methods. These methods provide insights into the operating mechanisms and kinetics of processes involving antioxidants. The study of such compounds is critical for advancing knowledge in these sectors and improving health outcomes (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Drug Development
The compound's framework is structurally related to isoindolines, which are of considerable interest in medicinal chemistry. The development of synthetic methods to enhance the medicinal and biological properties of compounds like curcumin, which shares structural similarities, is an active area of research. Schiff base, hydrazone, and oxime derivatives of such compounds, including their metal complexes, have shown increased potency in biological activities. This highlights the compound's potential applicability in developing novel therapeutic agents and underscores its importance in modern therapeutics (Omidi & Kakanejadifard, 2020).
Environmental and Agricultural Implications
The compound is also relevant in the context of its environmental and agricultural implications, particularly concerning herbicides like mesotrione. The review of mesotrione underscores the importance of such compounds in agriculture, their environmental fate, and their safety profiles. Understanding these aspects is crucial for ensuring the sustainable and safe use of such chemicals in agricultural practices, thereby indirectly linking to the broader class of compounds that 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione belongs to (Carles, Joly & Joly, 2017).
Zukünftige Richtungen
The isoindoline-1,3-dione derivatives, including “2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione”, have been investigated against blood cancer using K562 and Raji cell lines . The findings provide a basis for further study to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .
Eigenschaften
IUPAC Name |
2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLLHBILOHPSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565428 |
Source


|
| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione | |
CAS RN |
156276-40-3 |
Source


|
| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


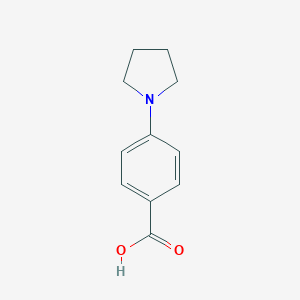
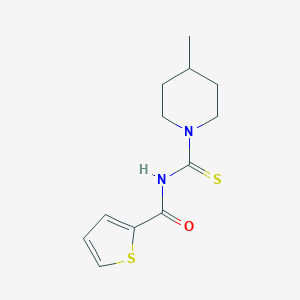
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
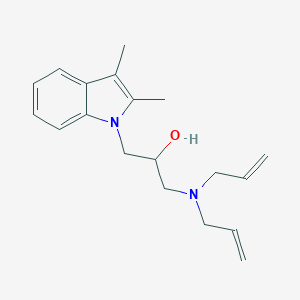
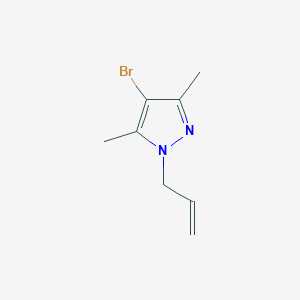
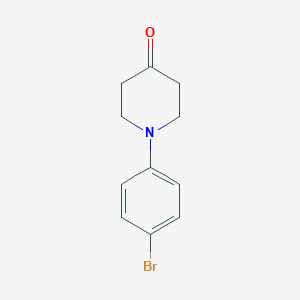
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
